N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethyl groups, and a benzamide moiety substituted with dimethoxy groups
Preparation Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Chemical Reactions Analysis
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing various heterocyclic and bioactive compounds.
Industry: The compound is used in the food industry and in the preparation of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, the compound has been shown to interact with amino acids in proteins, resulting in good binding interactions and potential therapeutic effects .
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-9-oxo-9H-fluorene-4-carboxamide: This compound shares a similar pyrazole structure but differs in its substitution pattern and overall molecular structure.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-(4-methoxyphenyl)imidodicarboximidic diamide: This compound also contains a pyrazole ring but has different functional groups attached, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethoxybenzamide and pyrazole moieties, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-13-18(20(25)23(22(13)2)15-8-6-5-7-9-15)21-19(24)14-10-11-16(26-3)17(12-14)27-4/h5-12H,1-4H3,(H,21,24) |
InChI Key |
FPYBVNVCWLEERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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